4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
Description
4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyrazole ring, a triazine ring, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13) |
InChI Key |
AEXMKWBNPSSQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=C1C(=O)O)N=CN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidine intermediate with cyanamide, followed by cyclization to form the desired pyrazolo[1,5-a][1,3,5]triazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These principles include optimizing reaction conditions for yield and purity, using cost-effective and readily available starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Scientific Research Applications
4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary widely but often include key signaling pathways related to cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid include other pyrazolo[1,5-a][1,3,5]triazine derivatives, such as:
Pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: Lacks the bromine substituent.
4-Chloropyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: Contains a chlorine atom instead of bromine.
4-Methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
